molecular formula C22H25FN2O5 B5033210 [4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid

[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid

Cat. No.: B5033210
M. Wt: 416.4 g/mol
InChI Key: LTZUJAZZHGUSQO-UHFFFAOYSA-N
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Description

[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid: is a complex organic compound that combines a piperazine derivative with a fluorophenyl group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylbenzyl chloride with piperazine to form 4-[(4-ethylphenyl)methyl]piperazine.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-[(4-ethylphenyl)methyl]piperazine with 2-fluorobenzoyl chloride under basic conditions to form [4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone.

    Formation of the Oxalic Acid Salt: Finally, the compound is reacted with oxalic acid to form the oxalic acid salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It can be used as a probe in biochemical assays to study receptor-ligand interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • [4-[(4-Methylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
  • [4-[(4-Propylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

Comparison:

  • Binding Affinity: The presence of different alkyl groups (ethyl, methyl, propyl) can significantly affect the binding affinity to receptors.
  • Pharmacokinetics: The size and nature of the alkyl group can influence the compound’s solubility, absorption, and distribution within the body.
  • Reactivity: The different alkyl groups can also affect the compound’s reactivity in chemical reactions, such as oxidation and substitution.

Conclusion

[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid is a versatile compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O.C2H2O4/c1-2-16-7-9-17(10-8-16)15-22-11-13-23(14-12-22)20(24)18-5-3-4-6-19(18)21;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZUJAZZHGUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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